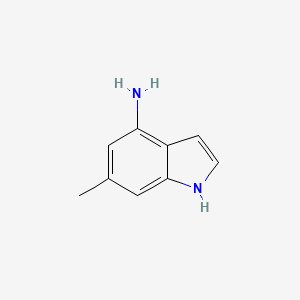

6-methyl-1H-indol-4-amine

説明

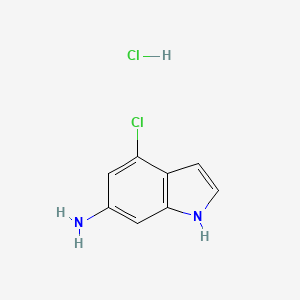

6-methyl-1H-indol-4-amine is a derivative of the indole family, a group of compounds known for their presence in natural products and pharmaceuticals. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The specific compound , 6-methyl-1H-indol-4-amine, is not directly mentioned in the provided papers, but its structure can be inferred to contain a methyl group at the sixth position and an amine group at the fourth position on the indole ring system.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach is the ultrasound-mediated condensation of amine with dehydroacetic acid to produce 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, as described in the first paper . Another method involves a catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, which undergoes an aza-Michael addition followed by rearomatization . Although these methods do not directly synthesize 6-methyl-1H-indol-4-amine, they provide insight into the types of reactions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The indole core is a stable structure that can be modified at various positions to yield compounds with diverse properties. The papers provided do not offer a direct analysis of the molecular structure of 6-methyl-1H-indol-4-amine, but they do discuss the synthesis and properties of related compounds, which suggests that the molecular structure of indole derivatives is amenable to various synthetic modifications .

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions. The synthesis of these compounds often involves condensation reactions, as well as aza-Michael additions and rearomatization processes . Additionally, the synthesis of a potential dopamine receptor agonist, 6,7,8,9-tetrahydro-N,N-di-n-propyl-1H-benz[g]indol-7-amine, involves a Mukaiyama type aldol condensation and cycloaromatization, indicating the versatility of indole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by the substituents on the indole core. While the provided papers do not detail the properties of 6-methyl-1H-indol-4-amine specifically, they do describe the synthesis of various indole derivatives, which can be expected to have distinct physical and chemical properties based on their molecular structures . These properties are important for the compounds' reactivity and potential applications in medicinal chemistry.

科学的研究の応用

Conformational Studies in Peptides and Peptoids

6-Methyl-1H-indol-4-amine derivatives have been synthesized for applications in peptide and peptoid conformation elucidation. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring. This structural design restricts the side chain's conformational flexibility while leaving the amine and carboxylic acid groups free for further derivatization, making them useful in studying peptide structures (Horwell et al., 1994), (Horwell et al., 1995).

Synthesis and Structural Evaluation

Research includes the synthesis and crystal structure analysis of certain derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one. The process involves Diels-Alder cycloaddition and acid-catalyzed cyclization. These studies provide insights into the structure and potential reactivity of these compounds, which are essential for developing new chemical entities (Kukuljan et al., 2016).

Analysis in Food Chemistry

6-Methyl-1H-indol-4-amine is also relevant in food chemistry, particularly in analyzing non-polar heterocyclic aromatic amines in food products like beefburgers. Advanced extraction and analytical techniques are employed to detect these amines, contributing to food safety and quality control (Agudelo Mesa et al., 2013).

Antitumor Activity

Research has been conducted on the synthesis of certain indole derivatives with potential antitumor activity. These studies explore the therapeutic applications of indole derivatives, potentially leading to new treatments for various cancers (Nguyen et al., 1990).

Detection in Biological Samples

Methods for detecting heterocyclic amines, including derivatives of 6-methyl-1H-indol-4-amine, in biological samples like urine, are essential for assessing human exposure to these compounds. Advanced extraction and detection techniques are utilized for this purpose, contributing to environmental and health-related studies (Busquets et al., 2009).

Safety And Hazards

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

特性

IUPAC Name |

6-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZBDXTVJJTZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

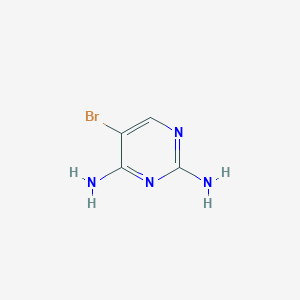

CC1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312483 | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-indol-4-amine | |

CAS RN |

885520-81-0 | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)